2-(Diphenylarsoryl)benzoic acid

Description

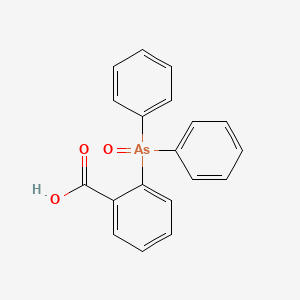

2-(Diphenylarsoryl)benzoic acid is an organoarsenic compound featuring a benzoic acid backbone substituted with a diphenylarsoryl group (-As(C₆H₅)₂) at the ortho position. Arsenic-containing compounds are historically significant in medicinal chemistry and materials science, though their toxicity requires careful handling. The diphenylarsoryl group enhances steric bulk and electronic effects, influencing reactivity and binding interactions compared to analogous phosphorus or sulfur derivatives .

Properties

CAS No. |

25334-70-7 |

|---|---|

Molecular Formula |

C19H15AsO3 |

Molecular Weight |

366.2 g/mol |

IUPAC Name |

2-diphenylarsorylbenzoic acid |

InChI |

InChI=1S/C19H15AsO3/c21-19(22)17-13-7-8-14-18(17)20(23,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H,(H,21,22) |

InChI Key |

TWXVXGZGTUSUKF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[As](=O)(C2=CC=CC=C2)C3=CC=CC=C3C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diphenylarsoryl)benzoic acid typically involves the reaction of benzoic acid derivatives with diphenylarsine chloride under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction, followed by purification through recrystallization . The reaction is generally carried out under an inert atmosphere to prevent oxidation of the arsenic compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Diphenylarsoryl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The arsenic center can be oxidized to form arsenic(V) compounds.

Reduction: Reduction reactions can convert the arsenic center back to arsenic(III).

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed under controlled conditions.

Major Products Formed

Oxidation: Arsenic(V) derivatives.

Reduction: Arsenic(III) derivatives.

Substitution: Various substituted benzoic acid derivatives depending on the reagents used.

Scientific Research Applications

2-(Diphenylarsoryl)benzoic acid has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Industry: Utilized in the development of materials with specific properties, such as catalysts and sensors.

Mechanism of Action

The mechanism of action of 2-(Diphenylarsoryl)benzoic acid involves its interaction with molecular targets through its arsenic center. The compound can form covalent bonds with thiol groups in proteins, affecting their function. This interaction can disrupt cellular processes, leading to its biological effects .

Comparison with Similar Compounds

2-(Diphenylphosphino)benzoic Acid

- Structure : Replaces arsenic with phosphorus (-P(C₆H₅)₂).

- Properties: Phosphorus is less electronegative than arsenic, reducing Lewis acidity. Widely used as a ligand in transition-metal catalysis (e.g., palladium-catalyzed cross-coupling) due to its strong σ-donor and π-acceptor capabilities. Lower toxicity compared to arsenic analogs, making it preferable in industrial applications .

2-Benzoylbenzoic Acid Derivatives

- Examples : 2-(4-Methylbenzoyl)benzoic acid, 2-(4-Methoxybenzoyl)benzoic acid.

- Properties :

- Substituents on the benzoyl group (e.g., methyl, methoxy) modulate binding affinity to biological targets. For instance, 2-(4-methylbenzoyl)benzoic acid exhibits lower ΔGbinding (-8.2 kcal/mol) to T1R3 receptors than unsubstituted analogs, indicating enhanced receptor interaction .

- These derivatives lack the arsenic/phosphorus heteroatom, limiting their utility in coordination chemistry but expanding applications in pharmaceuticals and agrochemicals.

2-Hydroxy-4-Substituted-3-(Benzothiazolylazo)benzoic Acids

- Structure : Features an azo (-N=N-) linkage and benzothiazole substituents.

- Properties: Acidity constants (pKa) for phenolic and carboxylic protons range from 3.5–4.2 and 1.8–2.5, respectively, indicating moderate acidity influenced by substituents.

Diplosal Acetate (Acetylsalicylsalicylic Acid)

- Structure : Combines two salicylic acid units via ester and acetyl linkages.

- Properties :

Data Table: Key Comparative Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.